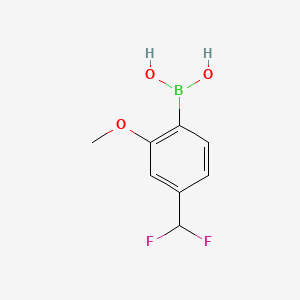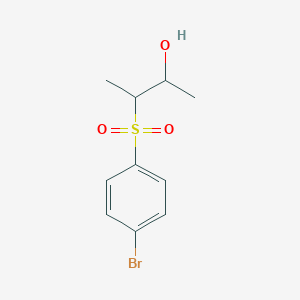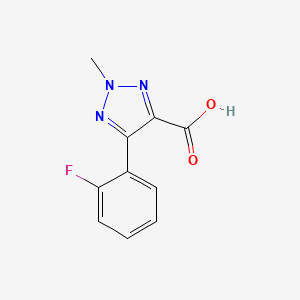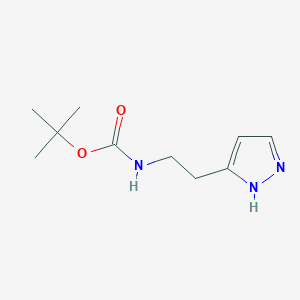
(1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a methyl trifluoromethanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a cyclobutyl derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound’s trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceuticals. Therefore, it is used in the development of new drugs with enhanced therapeutic profiles.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the synthesis of herbicides and insecticides.
Mécanisme D'action
The mechanism by which (1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. Additionally, the cyclobutyl ring can provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Methyl trifluoromethanesulfonate: Similar in structure but lacks the cyclobutyl ring.
Trifluoromethyltrimethylsilane: Contains a trifluoromethyl group but differs in its overall structure and reactivity.
Trifluoromethanesulfonyl chloride: Used for introducing trifluoromethyl groups but has different functional groups.
Uniqueness: (1-(Trifluoromethyl)cyclobutyl)methyl trifluoromethanesulfonate is unique due to the combination of the trifluoromethyl group, cyclobutyl ring, and trifluoromethanesulfonate group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H8F6O3S |
|---|---|
Poids moléculaire |
286.19 g/mol |
Nom IUPAC |
[1-(trifluoromethyl)cyclobutyl]methyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H8F6O3S/c8-6(9,10)5(2-1-3-5)4-16-17(14,15)7(11,12)13/h1-4H2 |
Clé InChI |
OWTHBRNPISTGCU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(COS(=O)(=O)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


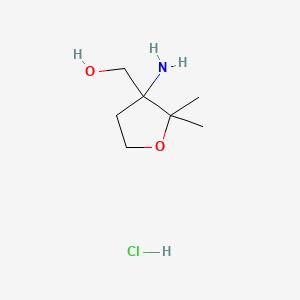
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol](/img/structure/B13454984.png)

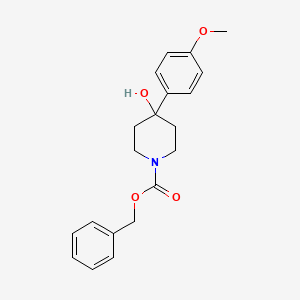
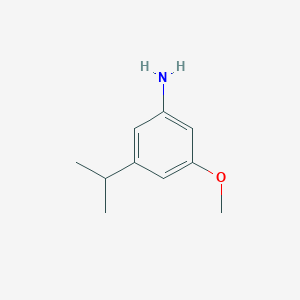
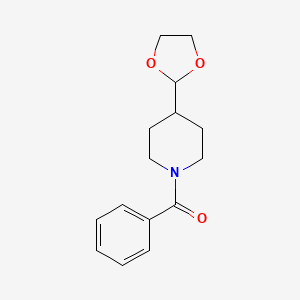
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
![7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B13455015.png)

